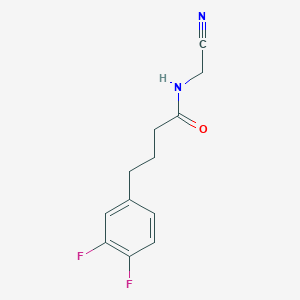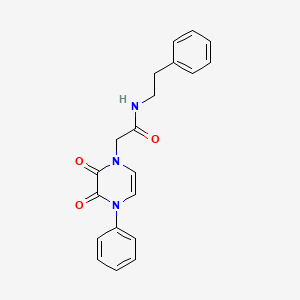
3-(6-甲基吡啶-2-基)丙酸乙酯
描述
Ethyl 3-(6-methylpyridin-2-yl)propanoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical syntheses and research applications due to its unique structural properties.
科学研究应用
Ethyl 3-(6-methylpyridin-2-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or active ingredient in drug development.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(6-methylpyridin-2-yl)propanoate can be synthesized through several methods. One common method involves the reaction of 6-methyl-2-pyridinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction.
Another method involves the use of 6-methyl-2-pyridinecarboxaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(6-methylpyridin-2-yl)propanoate may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
Ethyl 3-(6-methylpyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.
作用机制
The mechanism by which ethyl 3-(6-methylpyridin-2-yl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions.
相似化合物的比较
Similar Compounds
Ethyl 3-(pyridin-2-yl)propanoate: Similar structure but lacks the methyl group on the pyridine ring.
Methyl 3-(6-methylpyridin-2-yl)propanoate: Similar structure but has a methyl ester group instead of an ethyl ester group.
Ethyl 3-(4-methylpyridin-2-yl)propanoate: Similar structure but with the methyl group in a different position on the pyridine ring.
Uniqueness
Ethyl 3-(6-methylpyridin-2-yl)propanoate is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for certain applications compared to its analogs.
属性
IUPAC Name |
ethyl 3-(6-methylpyridin-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)8-7-10-6-4-5-9(2)12-10/h4-6H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYUJOOXGLPGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=CC(=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2383252.png)

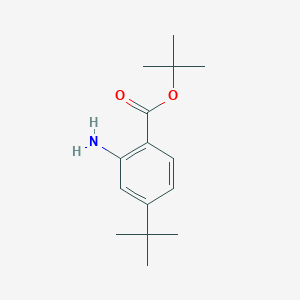
![2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2383256.png)
![3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2383261.png)
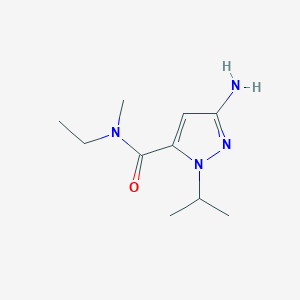
![trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B2383265.png)
![2-(3-Chlorophenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2383267.png)
![3-(2-(benzyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2383268.png)
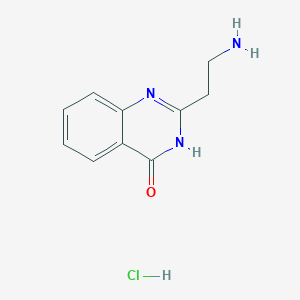
![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2383272.png)
![2-methyl-4-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2383273.png)
